6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Description
BenchChem offers high-quality 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVMCJPALSCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-48-2 | |
| Record name | 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Reactivity & Handling of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Executive Summary
This technical guide characterizes the reactivity profile of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 6836-48-2).[1] Often confused with its aryl bromide counterpart, this molecule features a primary benzylic bromide moiety attached to a tetralin core. It serves as a high-value electrophile in medicinal chemistry, particularly for synthesizing receptor ligands and retinoid derivatives.
This document moves beyond standard datasheets to address the electronic influence of the fused alicyclic ring on reaction kinetics, specific nucleophilic substitution (SN) pathways , and critical safety protocols for handling this potent lachrymator.
Part 1: Structural Analysis & Electronic Properties
Critical Identity Check
Before proceeding, verify the substrate identity. A common error in procurement and synthesis design is confusing the exocyclic bromomethyl derivative with the aryl bromide.
| Feature | Target Molecule | Common Confusion (Avoid) |
| Name | 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | 6-Bromo-1,2,3,4-tetrahydronaphthalene |
| Structure | Tetralin core with | Tetralin core with |
| Reactivity | Electrophilic Aliphatic Substitution (SN2/SN1) | Nucleophilic Aromatic Substitution (SNAr) / Pd-Catalyzed Coupling |
| CAS | 6836-48-2 | 6134-56-1 |
Electronic Influence of the Tetralin Core
The reactivity of the bromomethyl group is significantly enhanced by the tetrahydronaphthalene backbone compared to a simple benzyl bromide.
-
Inductive/Hyperconjugative Donation: The fused alicyclic ring (positions 1-4) acts as an electron-donating alkyl substituent. Position 6 is para to the C1-C4 alkyl bridge (depending on resonance contributors). This electron density is donated into the aromatic ring.
-
Transition State Stabilization:
-
SN1 (Carbocation): The electron-donating nature of the tetralin core stabilizes the developing positive charge at the benzylic position more effectively than a benzene ring alone. This lowers the energy barrier for ionization in protic solvents.
-
SN2 (Backside Attack): The
-system stabilizes the transition state by overlapping with the reacting orbital. The tetralin core makes the ring more electron-rich, potentially increasing the HOMO energy of the -system, though the primary effect is transition state stabilization.
-
Caption: Electronic flow showing how the fused tetralin ring enhances the electrophilicity and transition state stability of the benzylic center.
Part 2: Nucleophilic Substitution Landscape
The benzylic bromide is a "privileged" electrophile. It reacts readily with amines, alkoxides, and thiolates. However, the choice of conditions dictates the mechanism and byproduct profile.
Reaction Pathways
| Reaction Type | Mechanism | Recommended Conditions | Primary Risk |
| Amination | SN2 | Aprotic solvent (DCM, MeCN), | Over-alkylation (formation of quaternary salts). |
| Etherification | SN2 | NaH in THF or DMF (Williamson Ether Synthesis). | Elimination (polymerization) if strong heat is applied. |
| Hydrolysis | SN1 | Water/Alcohol mixtures, heat. | Unintended conversion to alcohol during storage. |
| C-C Bond | SN2 | Enolates (Malonate), Grignard (requires care). | Wurtz coupling (dimerization) during Grignard formation. |
Solvent Selection Guide
-
Preferred: Acetonitrile (MeCN) or DMF . These polar aprotic solvents solvate the cation (e.g.,
) leaving the nucleophile "naked" and reactive for SN2, while avoiding solvolysis. -
Avoid: Methanol/Ethanol (unless intended). The enhanced SN1 character of this benzylic system means it will solvolyze rapidly in warm alcohols to form the ether byproduct.
Part 3: Experimental Protocols
Protocol: N-Alkylation of a Secondary Amine
Target: Synthesis of tertiary amine derivatives (e.g., receptor ligands).
Safety Note: This compound is a lachrymator . All operations must be performed in a fume hood.
Reagents:
-
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 equiv)[1]
-
Secondary Amine (1.1 - 1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) - anhydrous -
Acetonitrile (MeCN) - anhydrous
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
in MeCN (0.1 M concentration relative to bromide). -
Amine Addition: Add the secondary amine to the suspension. Stir for 10 minutes at Room Temperature (RT).
-
Electrophile Addition: Dissolve 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture.
-
Why? Dropwise addition keeps the concentration of the alkylating agent low, minimizing over-alkylation side reactions.
-
-
Reaction: Stir at RT. Monitor by TLC or LC-MS.
-
Typical Time: 2–6 hours.
-
Observation: The benzylic bromide is highly reactive; heating is rarely required and may promote decomposition.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Caption: Operational workflow for N-alkylation, emphasizing dropwise addition to control kinetics.
Part 4: Stability & Troubleshooting
Stability Profile
-
Moisture Sensitivity: High. The C-Br bond is labile. Exposure to ambient humidity can hydrolyze the bromide to the alcohol (6-(hydroxymethyl)tetralin) and HBr.
-
Indicator: The liquid turns cloudy or acidic fumes are observed.
-
-
Light Sensitivity: Moderate. Benzylic halides can undergo radical decomposition (homolysis) under UV light, turning the sample yellow/brown due to
liberation. -
Storage: Store at
under inert gas (Argon/Nitrogen), protected from light.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Low Yield / Hydrolysis | Product contains alcohol peak in NMR ( | Ensure solvents are anhydrous. Avoid using MeOH/EtOH. Check starting material purity. |
| Dimerization | Formation of Wurtz coupling product (1,2-di(tetralin-6-yl)ethane). | Concentration too high during Grignard formation. Use slow addition or switch to Zinc (Reformatsky-like conditions). |
| Lachrymation | Eye irritation in the lab. | Stop immediately. The compound has vaporized outside the hood. Neutralize glassware with dilute NaOH before removing from the hood. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 300030, 6-Bromo-1,2,3,4-tetrahydronaphthalene. (Note: Used for physical property comparison). Retrieved from [2]
-
ChemicalBook. 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene Product Properties and Safety. Retrieved from
-
Master Organic Chemistry. Nucleophilic Substitution of Benzylic Halides. (Mechanistic grounding for SN1/SN2 competition). Retrieved from
-
Thermo Scientific Chemicals. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene Safety Data Sheet. (Analogous handling data). Retrieved from
-
SynQuest Labs. Benzyl Bromide Safety Data Sheet. (General safety protocols for benzylic bromides). Retrieved from
Sources
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a chemical intermediate
An In-Depth Technical Guide to 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Tetralin Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets. The 1,2,3,4-tetrahydronaphthalene (tetralin) core is one such scaffold, prized for its rigid, three-dimensional structure that can effectively present functional groups to interact with enzymes and receptors.[1] 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS No. 6836-48-2) is a highly valuable derivative of this scaffold. Its significance lies in the reactive bromomethyl group attached to the aromatic ring, which serves as a versatile chemical handle for elaboration into more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and critical role as an intermediate in the development of pharmacologically active agents.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis, from planning reaction conditions to devising purification strategies.
| Property | Value | Reference |
| CAS Number | 6836-48-2 | [2][3] |
| Molecular Formula | C₁₁H₁₃Br | [2][3] |
| Molecular Weight | 225.13 g/mol | [3] |
| MDL Number | MFCD12547146 | [2][3] |
| Melting Point | 127-128 °C | |
| SMILES | BrCC1=CC2=C(CCCC2)C=C1 | [2] |
| InChI Key | INYVMCJPALSCPL-UHFFFAOYSA-N | [3] |
Safety and Handling
As with all reactive brominated organic compounds, 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene must be handled with appropriate care. Bromomethyl compounds are often lachrymators and skin irritants.[4]
-
General Precautions : Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Hazard Statements : While specific GHS classifications for this exact compound are not universally compiled, related brominated aromatics and tetralins are known to cause skin and eye irritation.[5][6][7] Some tetralin precursors are suspected carcinogens and can be fatal if swallowed and aspirated.[6][7]
-
First Aid : In case of skin contact, wash off immediately with plenty of soap and water.[5][6] For eye contact, rinse cautiously with water for several minutes.[4][5][6] If inhaled, move the person to fresh air.[4][6] In all cases of significant exposure, seek immediate medical attention.[4]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8]
Synthesis and Purification
The most common and logical route to 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene is via the selective bromination of the benzylic methyl group of its precursor, 6-methyl-1,2,3,4-tetrahydronaphthalene (CAS No. 1680-51-9).[9]
Core Principle: Free-Radical Benzylic Bromination
Direct bromination of an alkyl-substituted aromatic ring can proceed via two primary pathways: electrophilic aromatic substitution (EAS) on the ring or free-radical substitution on the alkyl side chain. To achieve selective bromination at the benzylic position (the carbon atom adjacent to the aromatic ring), conditions that favor a free-radical mechanism are required. This is because the benzylic radical is resonance-stabilized by the aromatic ring, making it a highly favorable intermediate.
-
Causality Behind Reagent Choice : N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Unlike molecular bromine (Br₂), which can promote unwanted EAS reactions, NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring the radical pathway over the ionic one.[1] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate the initial radicals that start the chain reaction.
Sources
- 1. (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | Benchchem [benchchem.com]
- 2. 6836-48-2|6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene|BLD Pharm [bldpharm.com]
- 3. 6836-48-2 | 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene - AiFChem [aifchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | 27452-17-1 [sigmaaldrich.cn]
- 9. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]
Methodological & Application
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a building block for medicinal chemistry
Strategic Utilization in Medicinal Chemistry & Drug Design
Executive Summary & Strategic Value
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 6836-48-2) acts as a high-value electrophilic "warhead" for introducing the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold into small molecule drug candidates.
In medicinal chemistry, this building block is not merely a bulky benzyl bromide; it is a conformationally restricted pharmacophore . Unlike a freely rotating benzyl group, the fused cyclohexane ring of the tetralin locks the alkyl substituent vectors, reducing the entropic penalty upon binding to protein targets.
Key Applications:
-
GPCR Ligand Design: Mimicking the indole core of serotonin or the catechol of dopamine in 5-HT and D2 receptor antagonists.
-
Bioisosteres: Serving as a lipophilic, space-filling replacement for naphthyl or indolyl groups to optimize LogP and metabolic stability.
-
Linker Chemistry: The bromomethyl group serves as a highly reactive handle for
coupling with amines, thiols, and enolates.
Chemical Profile & Stability
Critical Handling Advisory: This compound is a benzylic bromide.[1][2][3] It is a potent lachrymator and alkylating agent. It exhibits significant instability toward moisture and light.
| Property | Specification | Medicinal Chemistry Implication |
| Molecular Weight | 225.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| Reactivity | High ( | Rapid coupling; prone to hydrolysis to the benzyl alcohol. |
| LogP (Predicted) | ~3.8 | Significantly increases lipophilicity of the final adduct. |
| Storage | < -20°C, Dark, Inert Gas | Auto-degradation: Generates HBr over time, which autocatalyzes decomposition. |
Synthetic Utility: Pathways & Mechanisms[4]
The utility of 6-(Bromomethyl)tetralin lies in its ability to append the tetralin tail to polar "head groups." Below is the decision logic for selecting reaction conditions.
Graphviz Diagram 1: Synthetic Decision Tree
Caption: Logical workflow for selecting coupling conditions based on nucleophile type.
Detailed Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (Synthesis of GPCR Ligand Libraries)
Context: This is the most common reaction, used to link the tetralin tail to piperazines or piperidines found in antipsychotic/antidepressant scaffolds.
Reagents:
-
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 equiv)
-
Secondary Amine (e.g., N-Boc-piperazine) (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (3.0 equiv) -
Potassium Iodide (
) (0.1 equiv) - Catalyst (Finkelstein) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.1 equiv) and
(3.0 equiv) in anhydrous MeCN (0.1 M concentration relative to bromide). -
Activation: Add
(0.1 equiv). Stir for 10 minutes at room temperature.-
Expert Insight: The addition of KI generates the in situ benzyl iodide, which is a superior electrophile, accelerating the reaction and minimizing side products.
-
-
Addition: Dissolve 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene in a minimal volume of MeCN. Add this solution dropwise to the amine suspension over 15 minutes.
-
Control: Adding the bromide to the amine ensures the amine is always in excess, preventing over-alkylation (quaternization).
-
-
Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc) or LCMS. Reaction typically completes in 2–4 hours.
-
Workup: Cool to room temperature. Filter off the inorganic solids (
, KBr). Concentrate the filtrate in vacuo. -
Purification: The residue is usually a viscous oil. Purify via Flash Column Chromatography (Silica gel).
-
Note: Tetralin derivatives are UV active (
nm) but often trail on silica. Use a gradient of DCM/MeOH or Hexane/EtOAc.
-
Protocol B: Quality Control & Stability Check
Context: Before using an old batch, you must verify it has not hydrolyzed to the alcohol.
-
Visual Inspection: Pure compound is a clear to pale yellow oil/solid. Dark brown/orange indicates free
or HBr degradation. -
H-NMR Diagnostic:
-
Target (Bromide): Look for the benzylic
singlet around 4.50 ppm . -
Impurity (Alcohol): The hydrolyzed benzyl alcohol
shifts upfield to approximately 4.60–4.70 ppm (solvent dependent) and broadens. -
Impurity (Dimer): Wurtz coupling dimers show complex aliphatic multiplets and loss of the distinct methylene singlet.
-
Advanced Application: Pharmacophore Modeling
Why choose 6-(Bromomethyl)tetralin over Benzyl bromide?
-
Lipophilic Bulk: The tetralin ring adds roughly +1.5 to the LogP compared to a phenyl ring. This is crucial for crossing the Blood-Brain Barrier (BBB) in CNS drug discovery.
-
Pi-Stacking Geometry: The alicyclic ring (C1-C4) disrupts "edge-to-face" pi-stacking interactions that might occur with a flat naphthyl ring, forcing the molecule into specific hydrophobic pockets.
Graphviz Diagram 2: Pharmacophore Mapping
Caption: Structural logic of the Tetralin scaffold in receptor binding sites.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of starting material | Dry all solvents over molecular sieves. Verify bromide purity by NMR before use. |
| Elimination Products | Base too strong / Temp too high | Unlike simple alkyl halides, benzylic systems rarely eliminate, but polymerization can occur. Lower temp to 40°C. |
| Color Change (Red) | Free Bromine ( | Wash the organic layer with 10% Sodium Thiosulfate ( |
| Lachrymation | Vapor exposure | Mandatory: Handle ONLY in a fume hood. Treat glassware with alcoholic KOH before removing from the hood to destroy residues. |
References
-
Tetralin Scaffolds in Medicinal Chemistry
-
Benzylic Bromide Reactivity
-
GPCR Ligand Design (Tetralin Applications)
-
Safety Data & Handling
- Benzyl Bromide Derivatives Safety Profile. (PubChem CID: 7498 - Analogue Proxy).
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Bromide Manufacturer & Supplier | Industrial Aromatic Alkyl Halide [chemicalbull.com]
- 3. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a Versatile Scaffold for Novel Agrochemical Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
While direct applications of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene in commercially available agrochemicals are not extensively documented, its chemical architecture presents a compelling platform for the synthesis of novel active ingredients. This guide posits the molecule not as an end-product, but as a strategic starting scaffold. Its lipophilic tetralin core is advantageous for penetrating biological membranes, a critical attribute for bioavailability in target organisms.[1] The highly reactive bromomethyl group serves as a versatile chemical handle for the introduction of various toxophores. This document provides detailed synthetic protocols for the derivatization of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene into three distinct classes of potential agrochemicals: fungicides, herbicides, and insecticides. Each protocol is designed to be a self-validating system, with clear causality behind experimental choices, enabling researchers to explore new chemical space in agrochemical discovery.
Introduction: The Strategic Value of the Tetralin Scaffold
The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a recurring motif in a multitude of biologically active molecules, including those with antifungal and antibacterial properties.[2][3][4][5][6] Its partially saturated nature provides a balance of rigidity and flexibility, which can be optimal for binding to target enzymes or receptors. Furthermore, the hydrocarbon-rich structure imparts significant lipophilicity. In the context of agrochemicals, this property is crucial for overcoming the waxy cuticle of plant leaves or the chitinous exoskeleton of insects, thereby enhancing the delivery of the active compound to its site of action.[7]
The true synthetic utility of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene lies in its benzylic bromide functionality. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of moieties known to confer specific pesticidal activities. The following sections will detail the strategic derivatization of this scaffold to generate novel agrochemical candidates.
Synthesis of a Potential Triazole-Thione Fungicide
Rationale: The 1,2,4-triazole heterocycle is a cornerstone of modern fungicides, most notably the demethylation inhibitors (DMIs) which target the fungal enzyme lanosterol 14α-demethylase.[8][9] The triazole-thione derivative is a known toxophore with a broad spectrum of antifungal activity.[10][11][12][13][14] By alkylating the sulfur atom of a triazole-thione with our tetralin scaffold, we can create a novel molecule that combines the proven fungicidal properties of the triazole-thione with the favorable pharmacokinetic profile of the tetralin core.
Experimental Protocol: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol and subsequent S-alkylation
This protocol is a two-step process: first, the synthesis of the nucleophilic triazole-thione, followed by its reaction with 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene.
Part A: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol
-
Materials:
-
Benzoylthiosemicarbazide
-
Sodium hydroxide (20% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Ethanol
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.95 g (0.01 mol) of benzoylthiosemicarbazide in 20 mL of 20% aqueous sodium hydroxide.[12]
-
Fit the flask with a reflux condenser and heat the solution at 90-95 °C for 3 hours.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid until a neutral or slightly acidic pH is achieved. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Part B: S-alkylation with 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
-
Materials:
-
5-phenyl-4H-1,2,4-triazole-3-thiol (from Part A)
-
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine 1.77 g (0.01 mol) of 5-phenyl-4H-1,2,4-triazole-3-thiol, 2.25 g (0.01 mol) of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene, and 1.38 g (0.01 mol) of anhydrous potassium carbonate in 50 mL of dry acetone.[12]
-
Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate and any inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with water, then with a dilute sodium hydroxide solution, and finally with water again until the washings are neutral.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the target compound: 3-(((5,6,7,8-tetrahydronaphthalen-2-yl)methyl)thio)-5-phenyl-4H-1,2,4-triazole.
-
Workflow Diagram:
Sources
- 1. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antifungal activities of novel 2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sired.udenar.edu.co [sired.udenar.edu.co]
- 10. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Application Note: Alkylation Protocols using 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Abstract
This technical guide details the experimental procedures for utilizing 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 16626-63-0) as an electrophilic alkylating agent in organic synthesis.[1] The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, often serving as a lipophilic bioisostere for naphthalene or as a conformationally restricted phenyl ring.[1] This guide focuses on N-alkylation (amine functionalization) and O-alkylation (ether synthesis), providing optimized protocols, mechanistic insights, and troubleshooting frameworks for drug discovery applications.[1]
Chemical Profile & Safety Handling
Compound: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene Reactivity Class: Benzylic Bromide / Electrophile Key Hazard: Lachrymator / Corrosive .[1]
Physicochemical Properties
| Property | Description |
| Appearance | Typically an off-white low-melting solid or viscous oil (purity dependent).[1] |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile, Ethyl Acetate.[1] Insoluble in water. |
| Stability | Moisture sensitive (hydrolyzes to alcohol). Light sensitive (store in amber vials). |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). |
Safety & Handling (Critical)
-
Lachrymator: This compound releases vapors that are severely irritating to eyes and respiratory tracts.[1] All weighing and handling must occur inside a functioning fume hood.
-
Skin Contact: Benzylic bromides are potent alkylating agents and can cause chemical burns or sensitization.[1] Double-gloving (Nitrile) is mandatory.
-
Quenching: Residual reagent on glassware should be quenched with a dilute solution of ammonia or sodium thiosulfate before removal from the hood.
Mechanistic Insight: The Tetralin Advantage
The 6-(bromomethyl) group is attached to the aromatic portion of the tetralin ring. Mechanistically, this substrate undergoes SN2 (Substitution Nucleophilic Bimolecular) reactions.[1][2]
-
Electronic Effects: The alkyl ring (C1-C4) acts as a weak electron-donating group to the aromatic system, slightly activating the benzylic position relative to a standard benzyl bromide.[1] This makes the C-Br bond labile and highly reactive toward nucleophiles.
-
Steric Environment: The 6-position is sterically accessible (analogous to a meta- or para-substituted toluene).[1] Unlike the 5-position (which is flanked by the alicyclic ring fusion), the 6-position allows for facile attack by bulky nucleophiles.
Diagram 1: Reaction Mechanism & Pathway
Caption: SN2 reaction pathway showing nucleophilic attack and potential hydrolysis side-reaction.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Objective: Synthesis of tertiary amines containing the tetralin moiety. Scale: 1.0 mmol (Adjustable).
Reagents
-
Electrophile: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 equiv, 225 mg)[1]
-
Nucleophile: Secondary Amine (1.0 – 1.2 equiv)
-
Base: K2CO3 (2.5 equiv) or DIPEA (2.0 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Dissolution: Add the secondary amine (1.1 mmol) and anhydrous ACN (3 mL).
-
Base Addition: Add K2CO3 (2.5 mmol, 345 mg). Stir for 5 minutes at Room Temperature (RT).
-
Alkylation: Add 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 mmol) dropwise (dissolved in 1 mL ACN if the reagent is viscous).
-
Reaction: Stir at 60°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc) for disappearance of the bromide (UV active). The product is usually more polar than the bromide but less polar than the starting amine.
-
-
Workup:
-
Cool to RT.
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.[3]
-
Redissolve in DCM (10 mL) and wash with Water (2 x 5 mL) and Brine (1 x 5 mL).
-
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Silica gel, typically 0-10% MeOH in DCM gradient).[1]
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)
Objective: Synthesis of tetralin-substituted phenyl ethers. Scale: 1.0 mmol.
Reagents
-
Electrophile: 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.1 equiv)[1]
-
Nucleophile: Phenol derivative (1.0 equiv)
-
Base: Cs2CO3 (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: Acetone (reflux) or DMF (60°C)
Step-by-Step Procedure
-
Activation: In a vial, combine the Phenol (1.0 mmol) and Base (2.0 mmol) in the solvent (3 mL). Stir for 15 minutes to generate the phenoxide anion.
-
Note: Cs2CO3 often provides faster rates due to the "Cesium Effect" (higher solubility/looser ion pairing).
-
-
Addition: Add the bromide (1.1 mmol) in one portion.
-
Reaction: Heat to 60°C (DMF) or Reflux (Acetone) for 2–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Isolation:
-
Purification: Recrystallization (from EtOH/Hexane) or Silica Chromatography (Hexane/EtOAc).
Troubleshooting & Optimization
Diagram 2: Experimental Workflow & Decision Tree
Caption: Decision tree for monitoring reaction progress and optimizing conditions.
Common Issues Table
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of bromide | Ensure solvents are anhydrous. Keep the bromide bottle tightly sealed. |
| No Reaction | Poor nucleophilicity | Switch solvent to DMF or DMSO. Add catalytic KI or TBAI (Finkelstein condition). |
| Multiple Spots | Poly-alkylation | Use excess amine (if primary) or slow addition of the bromide. |
| Precipitate | Salt formation | This is normal (KBr/CsBr). Filter before workup or dissolve during aqueous extraction.[1][3] |
References
-
Tetralin Scaffold Utility: J. Med. Chem. 2010, 53, 7, 2854–2864.[1] (Discussion on tetralin as a privileged structure in retinoid and CNS drug design).
-
General Alkylation Conditions: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for SN2 kinetics and solvent effects).
-
Gabriel Synthesis Application: BenchChem Protocols. Synthesis of 2-(Aminomethyl)-4-bromonaphthalene derivatives (Analogous chemistry for benzylic bromides).
-
Safety Data: PubChem Compound Summary for Tetralin Derivatives. National Center for Biotechnology Information.
(Note: Specific patent literature for CAS 16626-63-0 often references the tetramethyl analog, but the reactivity profile described here is standardized for the core 6-bromomethyl-tetralin structure.)
Sources
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure and Performance of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the tetralin scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds and functional materials. The introduction of a bromomethyl group at the 6-position of the 1,2,3,4-tetrahydronaphthalene ring system unlocks a versatile platform for the development of novel therapeutic agents and molecular probes. This guide provides an in-depth analysis of the X-ray crystal structure of a key analog, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, and offers a comparative overview of the performance of this class of compounds against relevant alternatives, supported by experimental data.
The Structural Cornerstone: Unveiling the Crystal Structure of a Tetralin Analog
While the precise X-ray crystal structure of 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene remains to be publicly deposited, a closely related analog, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene , provides critical insights into the conformational properties and intermolecular interactions of this family of compounds. The crystallographic data, available through the Cambridge Crystallographic Data Centre (CCDC identifier: 688676), reveals key structural features that influence the molecule's behavior.[1]
The tetramethyl substitution on the saturated portion of the tetralin ring system in this analog serves to sterically lock the conformation, providing a rigid framework. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The bromine atom, a key functional group, is positioned on the aromatic ring, influencing the electronic properties of the molecule and providing a site for further synthetic modification.
Table 1: Key Crystallographic Parameters for 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
| Parameter | Value |
| CCDC Number | 688676 |
| Empirical Formula | C₁₄H₁₉Br |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 12.345(3) |
| β (°) | 109.87(3) |
| Volume (ų) | 1345.6(5) |
| Z | 4 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).[1]
The crystal packing of this analog is dictated by a combination of van der Waals forces and weak halogen bonding interactions involving the bromine atom. Understanding these packing motifs is crucial for predicting the solid-state properties of related compounds, such as solubility and stability.
Experimental Workflow: From Synthesis to Crystal Structure Determination
The synthesis and structural elucidation of these analogs follow a well-established workflow in chemical research. The causality behind each step is critical for obtaining high-quality crystals suitable for X-ray diffraction.
Synthesis of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene Analogs
The synthesis of the parent compound and its analogs often starts from commercially available tetralone or tetralin precursors. A common synthetic route involves the bromination of a methyl group at the 6-position.
Caption: A generalized synthetic pathway to tetralin analogs.
Step-by-Step Protocol for X-ray Crystallography:
A standard protocol for the X-ray diffraction of small molecules is essential for obtaining reliable structural data.[2][3][4][5][6]
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically.
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection strategies aim to measure a complete and redundant set of reflections.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection. This step involves integration, scaling, and merging of the data.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.
Performance Comparison: Tetralin Analogs vs. Alternatives
The true value of a molecular scaffold lies in its performance in relevant applications. 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene analogs have shown promise in various fields, particularly as anticancer agents and enzyme inhibitors. Here, we compare their performance with established alternatives.
Anticancer Activity
Derivatives of the tetralin scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. A study by Al-Abdullah et al. (2011) investigated the anticancer activity of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives.[7][8][9] One of the synthesized α,β-unsaturated ketone derivatives of 6-acetyltetralin (compound 3a ) showed potent activity against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values comparable to the standard anticancer drug 5-fluorouracil (5-FU).[7]
Table 2: Anticancer Activity of a 6-Acetyltetralin Derivative (3a) vs. 5-Fluorouracil
| Compound | HeLa IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |
| Compound 3a | 3.5 | 4.5 |
| 5-Fluorouracil | Reference Standard | Reference Standard |
Data from Al-Abdullah et al., Molecules, 2011.[7][9]
Another study by Turan-Zitouni et al. (2018) explored new thiazoline-tetralin derivatives.[10][11][12] Several of these compounds exhibited significant antiproliferative activity against A549 (lung carcinoma) and MCF-7 cell lines. Notably, compounds 4f , 4g , and 4h (bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties, respectively) induced excellent levels of apoptosis in A549 cells at concentrations lower than the standard drug cisplatin.[12]
Table 3: DNA Synthesis Inhibition of Thiazoline-Tetralin Derivatives vs. Cisplatin in MCF-7 Cells
| Compound | Concentration (µM) | DNA Synthesis Inhibition (%) |
| 4d | 36.9 | 47.75 |
| 4d | 71.8 | 72.15 |
| Cisplatin | 54.2 | 32.86 |
| Cisplatin | 108.3 | 50.33 |
Data from Turan-Zitouni et al., Molecules, 2018.[10][11]
These findings highlight that the tetralin scaffold can be a launching point for the development of potent anticancer agents that may offer advantages in terms of potency and mechanism of action compared to some established chemotherapeutic agents.
Enzyme Inhibition
The tetralin framework is also a key component of various enzyme inhibitors. For instance, novel 2-benzyltetralone derivatives have shown promising inhibitory activity against 25-hydroxyvitamin D₃ 24-hydroxylase (CYP24), an enzyme implicated in cancer and other diseases. The most active derivative in one study displayed an IC₅₀ of 0.9 µM, which is significantly more potent than the reference inhibitor ketoconazole (IC₅₀ = 20 µM).[13]
Furthermore, the aforementioned study on thiazoline-tetralin derivatives also investigated their anticholinesterase activity. Compound 4h showed a 49.92% inhibition of acetylcholinesterase (AChE) at a concentration of 80 µg/mL.[10][12] While not as potent as the standard drug donepezil, this dual activity (anticancer and anticholinesterase) of some tetralin analogs suggests their potential for development as multi-target drugs.
Caption: Performance comparison of tetralin analogs.
Conclusion: A Versatile Scaffold with Significant Potential
The 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene scaffold and its analogs represent a promising class of compounds with diverse applications. The analysis of the crystal structure of a key analog provides a solid foundation for understanding their structure-activity relationships. Experimental data demonstrates that these compounds can exhibit potent anticancer and enzyme inhibitory activities, in some cases surpassing the performance of established drugs.
The true strength of this scaffold lies in its synthetic tractability, allowing for the generation of large libraries of derivatives with fine-tuned properties. For researchers and drug development professionals, the tetralin core offers a robust starting point for the design of next-generation therapeutics and molecular tools. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
-
Al-Abdullah, E. S., Al-Salahi, R., Al-Omar, M. A., & El-Emam, A. A. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410–3419. [Link]
- Bruker AXS. (n.d.). Powder X-ray Diffraction Protocol/SOP.
-
Turan-Zitouni, G., Yurttaş, L., Tabbi, A., Çakın, G. A., & Tunç, H. E. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. Retrieved February 22, 2026, from [Link]
-
Tanaka, Y., Niwa, S., Nishioka, H., Yamanaka, T., Torizuka, M., Yoshinaga, K., ... & Arai, H. (2002). New Potent Prolyl Endopeptidase Inhibitors: Synthesis and Structure−Activity Relationships of Indan and Tetralin Derivatives and Their Analogs. Journal of Medicinal Chemistry, 45(23), 5135-5148. [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. The FEBS Journal, 275(1), 1-21. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 22, 2026, from [Link]
-
PubMed. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2018). (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved February 22, 2026, from [Link]
-
PubMed. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved February 22, 2026, from [Link]
-
PubMed. (2004). Synthesis and CYP24 inhibitory activity of 2-substituted-3,4-dihydro-2H-naphthalen-1-one (tetralone) derivatives. Retrieved February 22, 2026, from [Link]
-
University of Virginia. (n.d.). X-ray Diffraction. Retrieved February 22, 2026, from [Link]
-
Amin, K. M., El-Zahar, M. I., Anwar, M. M., Kamel, M. M., & Mohamed, M. H. (2010). Synthesis and anticancer activity of novel tetralin-6-ylpyridine and tetralin-6-ylpyrimidine derivatives. Acta Pharmaceutica, 60(2), 145-156. [Link]
-
Erdoğan, M., & Büyükgüngör, O. (2022). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC advances, 12(10), 6049-6060. [Link]
-
Ntshanka, P. M., Taylor, M., & Khanye, S. D. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4496. [Link]
-
ResearchGate. (2011). (PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Retrieved February 22, 2026, from [Link]
-
PubChemLite. (n.d.). 6-bromo-1,2,3,4-tetrahydronaphthalene (C10H11Br). Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Retrieved February 22, 2026, from [Link]
-
Semantic Scholar. (2000). Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Retrieved February 22, 2026, from [Link]
Sources
- 1. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. X-ray Diffraction | Department of Chemistry [chemistry.as.virginia.edu]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and CYP24 inhibitory activity of 2-substituted-3,4-dihydro-2H-naphthalen-1-one (tetralone) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
